MAGNESIUM CHLORIDE USP, ANHYDROUS /USED AS/ ELECTROLYTE REPLENISHER; PHARMACEUTIC NECESSITY FOR HEMODIALYSIS & PERITONEAL DIALYSIS FLUIDS.
Parenteral magnesium chloride and magnesium sulfate are used in conditions that require an increase in magnesium ions for electrolyte adjustment. /Included in US product labeling/
TWO CASES OF RICKETS ASSOC WITH HYPOMAGNESEMIA ARE REPORTED; THEY DID NOT RESPOND TO TREATMENT WITH MASSIVE DOSES OF VITAMIN D, BUT SHOWED EXCELLENT RESPONSE TO ORAL MAGNESIUM CHLORIDE SUPPLEMENTATION (20 MEQ/DAY).
MEDICATION (VET): MGCL2 ENEMAS ARE SUGGESTED AS EMERGENCY TREATMENT FOR BEEF COWS SHOWING SIGNS OF HYPOMAGNESEMIC TETANY.
Magnesium has been shown to be involved with the processes associated with brain injury and its use in animal models of brain injury has received considerable attention. The present paper reviews the use of MgCl2 therapy to facilitate behavioral recovery and to reduce subcortical degeneration in an electrolytic lesion model of cortical injury in the rat. ...The results from these studies indicate that MgCl2 therapy is effective in facilitating recovery of function and limiting subcortical degeneration, is as effective as other neuroprotective agents, and can induce recovery of function in a chronic lesion model. ...
...Traumatic brain injury /to male Sprague-Dawley rats/ resulted in a lesion in the ipsilateral cortex and loss of pyramidal neurons in the CA3 region of the hippocampus in vehicle-treated animals (p<0.01 vs. uninjured animals). Administration of MgCl2 significantly reduced the injury-induced damage in the cortex (p<0.01) but did not alter posttraumatic cell loss in the CA3 region of the ipsilateral hippocampus. The present study demonstrates that, in addition to its beneficial effects on behavioral outcome, MgCl2 treatment attenuates cortical histological damage when administered following traumatic brain injury.
Experimental evidence suggests that magnesium plays a role in the pathophysiological sequelae of brain injury. The present study examined the variation of blood ionized and total magnesium, as well as potassium, sodium, and ionized calcium, after experimental fluid percussion brain injury in rats. Blood ionized magnesium concentration significantly declined from 0.45 +/- 0.02 to 0.32 +/- 0.02 mM by 30 min postinjury and stayed depressed for the 24-hr study period in vehicle-treated rats. Blood total magnesium concentration was 0.59 +/- 0.01 mM and remained stable over time in brain-injured vehicle-treated animals. When magnesium chloride (125 umol/rat) was administered 1 hr postinjury, ionized magnesium levels were restored by 2 hr postinjury and remained at normal values up to 24 hr following brain trauma. Magnesium treatment also significantly reduced posttraumatic neuromotor impairments 1 and 2 weeks after the insult, but failed to attenuate spatial learning deficits. ...
...Ten patients with angiographically documented /coronary artery disease received an IV injection of 5 ml of a soln containing 17% magnesium chloride/. After magnesium chloride injection, the /left ventricular end-diastolic pressure/ was significantly reduced in all patients, from a mean of 24 +/- 3 to 16 +/- 3 mmHg (P<0.001). Under the short term conditions of the study, the injection of magnesium chloride effectively improved left ventricular diastolic function.
The effect of magnesium, given orally as enteric-coated magnesium chloride tablets, on the ECG of 25 randomly selected patients was investigated. Each patient, who served as his own control, was given 4-6 tablets, each containing 0.5 g MgCl26H2O, at night for periods varying from 6 weeks to 2 years. Findings included (i) a statistically significant decrease in OTc and QUc intervals; (ii) a progressive shortening of QTc and QUc intervals with continuing therapy; (iii) reversion to normal of ECG abnormalities, especially of ST segments and T waves.
Magnesium deficiency frequently develops in patients with congestive heart failure and may increase susceptibility to lethal arrhythmias and sudden death via multiple pathophysiologic mechanisms. The effects of peroral magnesium supplementation were investigated in a randomized, double-blind, crossover trial involving 21 patients with stable congestive heart failure secondary to coronary artery disease. All were receiving long-term loop diuretics, and had normal renal function, and low or normal serum magnesium concentrations. Subjects alternately received enteric-coated magnesium chloride (15.8 mmol magnesium/day) and placebo for 6 weeks. Magnesium therapy increased serum magnesium from 0.87 +/- 0.07 to 0.92 +/- 0.05 mmol/L (p<0.05), serum potassium from 4.0 +/- 0.3 to 4.3 +/- 0.4 mmol/L (p<0.01) and urinary magnesium excretion from 2.82 +/- 0.96 to 4.74 +/- 2.38 mmol/24 hr (p=0.001). There was no significant change in heart rate or Doppler cardiac index, but mean arterial pressure decreased from 91 +/- 10 to 87 +/- 10 mm Hg (p<0.05) and systemic vascular resistance from 1,698 +/- 367 to 1,613 +/- 331 dynes s cm-5 (p=0.047). The frequency of isolated ventricular premature complexes was reduced by 23% (95% confidence interval 6-37%; p<0.02), couplets by 52% (95% CI 30-65%; p<0.001) and nonsustained ventricular tachycardia episodes by 24% (95% CI 15-49%; p<0.01). Plasma epinephrine decreased from 447 +/- 535 to 184 +/- 106 pg/ml (p=0.02), but there was no corresponding change in plasma norepinephrine or heart rate variability.
/EXPTL THER/ Magnesium chloride (MgCl2) has been proposed for the treatment of seizures of different etiologies. The present study investigated the effect of MgCl2 on aldrin-induced seizures. Initially, 50 male rats received 60 mg aldrin/kg po and the effects were classified as muscular twitches, clonic convulsions or tonic-clonic convulsions. Another group of 40 rats dosed with 60 mg aldrin/kg po received 0, 4, 8, or 12 mg MgCl2/kg i.m. The percentage of tonic-clonic convulsant rats that resulted from MgCl2 treatment were 90% at 0 mg/kg, 50% at 4 mg/kg, 40% at 8 mg/kg and 20% at 12 mg MgCl2/kg. The percentage of survivors in the group receiving 12 mg MgCl2/kg was 80% while the control group had 20% survival. The clonic convulsions were not modified by MgCl2 treatment. ...
...Over a 6-month period, 47 patients who were in preterm labor were randomized after parenteral magnesium tocolysis to receive magnesium gluconate ([Mg-g] 648 mg elemental magnesium/day) or magnesium chloride ([Mg-c] 640 mg elemental magnesium/day). ...These two preparations of magnesium are similar in their effects on uterine activity and serum levels when used at these dosages.
/EXPTL THER/ Cardioprotective role of intravenous administration of magnesium chloride was evaluated in rabbits by biochemical and histopathological parameters. Myocardial damage was induced by injecting (iv) isoprenaline 1, 2.5, 5 and 7.5 mg/kg body weight of animal. ...Verapamil (5 uM) injected prior to 2.5 mg isoprenaline administration revealed significant reduction of CK /(the cardiac enzyme creatinine kinase)/ (C Max) activity (P<0.05) compared to animals infused with isoprenaline alone. T-max value did not show any alteration in both the groups. Histopathological findings showed no areas of necrosis and cellular infiltrates in animals primed with 2.5 mg isoprenaline following verapamil. Highly significant reduction in CK (C-max) activity was observed in animals administered with 40 mg magnesium chloride prior to isoprenaline compared to animals treated with isoprenaline alone (P<0.001). In addition to this, significant delay in T-max of CK activity was observed in group treated with 40 mg magnesium chloride and isoprenaline compared to group treated with only isoprenaline (P<0.01). The study clearly highlighted and confirmed the valuable role of magnesium chloride as a cardioprotective agent.